3-(4-Bromophenyl)-3-methylbutanoic acid chemical properties
3-(4-Bromophenyl)-3-methylbutanoic acid chemical properties
An In-Depth Technical Guide to 3-(4-Bromophenyl)-3-methylbutanoic acid
Introduction
3-(4-Bromophenyl)-3-methylbutanoic acid is a halogenated arylalkanoic acid characterized by a unique structural framework. It incorporates a carboxylic acid moiety, a phenyl ring substituted with a bromine atom at the para position, and a quaternary carbon center bearing two methyl groups. This combination of features—a versatile carboxylic acid handle, a site for cross-coupling reactions (the aryl bromide), and a neopentyl-like scaffold—makes it a molecule of significant interest for researchers in synthetic organic chemistry and drug discovery.
Arylalkanoic acids are a foundational motif in medicinal chemistry, with many exhibiting a wide range of pharmacological activities.[1] The presence of the bromine atom provides a key strategic advantage, serving as a reactive handle for late-stage functionalization via modern cross-coupling methodologies, thereby enabling the generation of diverse chemical libraries for screening.[2] This guide provides a comprehensive overview of the known and predicted chemical properties, a plausible synthetic pathway, reactivity profile, and safety considerations for this compound, designed for professionals in chemical and pharmaceutical research.
Physicochemical and Spectroscopic Properties
Identity and Structure
The fundamental identifiers and structural details for 3-(4-Bromophenyl)-3-methylbutanoic acid are crucial for its unambiguous characterization.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-(4-bromophenyl)-3-methylbutanoic acid | [3] |
| CAS Number | 67159-82-4 | [4] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [3][4] |
| Molecular Weight | 257.13 g/mol | [4][5] |
| Canonical SMILES | CC(C)(CC(=O)O)C1=CC=C(C=C1)Br | [3] |
| InChI | InChI=1S/C11H13BrO2/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) | [3][4] |
| InChIKey | OWMVMLKZQONNKY-UHFFFAOYSA-N | [3][4] |
Core Physicochemical Data
The physical properties of the compound are summarized below. This data is essential for its handling, storage, and application in experimental setups.
| Property | Value | Source(s) |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| Predicted logP | 3.2 | [3][6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bond Count | 3 | [6] |
| Storage Temperature | Room Temperature | [4] |
Anticipated Spectroscopic Profile
While experimentally derived spectra are not widely published, the structure of 3-(4-Bromophenyl)-3-methylbutanoic acid allows for a reliable prediction of its key spectroscopic features. This theoretical profile serves as a benchmark for researchers during characterization.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.6 ppm). The protons ortho to the bromine atom and those meta to it will form a characteristic AA'BB' system, which often simplifies to two distinct doublets.
-
Methylene Protons (-CH₂-): A singlet is expected for the two protons of the methylene group adjacent to the carboxylic acid (~2.5-2.8 ppm).
-
Methyl Protons (-C(CH₃)₂): A singlet corresponding to six protons is anticipated for the two equivalent methyl groups attached to the quaternary carbon (~1.3-1.5 ppm).
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at the downfield end of the spectrum (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): A signal is expected in the range of ~175-180 ppm.
-
Aromatic Carbons: Four signals are anticipated in the aromatic region (~120-150 ppm), including the carbon bearing the bromine atom (ipso-carbon) and the carbon attached to the alkyl chain.
-
Quaternary Carbon (-C(CH₃)₂): A signal for the quaternary carbon is expected around ~40-45 ppm.
-
Methylene Carbon (-CH₂-): A signal for the methylene carbon should appear around ~45-50 ppm.
-
Methyl Carbons (-CH₃): A single signal for the two equivalent methyl carbons is expected in the aliphatic region (~25-30 ppm).
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption band is expected from ~2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption peak should appear around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C-Br Stretch: A peak in the fingerprint region, typically around 500-650 cm⁻¹, would indicate the presence of the carbon-bromine bond.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 256 and 258.
-
Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and cleavage of the C-C bond adjacent to the aromatic ring.
-
Synthesis and Purification
A robust synthetic route is essential for accessing this compound for research purposes. While specific literature procedures are scarce, a logical pathway can be designed based on well-established organic reactions like the Friedel-Crafts reaction.
Proposed Synthetic Protocol: Friedel-Crafts Acylation Route
The most direct approach involves the Friedel-Crafts acylation of bromobenzene with 3,3-dimethylacrylic anhydride, followed by a reduction of the resulting keto-alkene intermediate. This method leverages commercially available starting materials.
Caption: Proposed synthesis workflow for 3-(4-Bromophenyl)-3-methylbutanoic acid.
Step-by-Step Methodology
Step 1: Friedel-Crafts Acylation
-
To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry solvent such as dichloromethane (DCM), add 3,3-dimethylacrylic anhydride (1.0 equivalent).
-
Causality: The Lewis acid AlCl₃ coordinates to the anhydride, forming a highly electrophilic acylium ion intermediate, which is necessary to overcome the activation barrier for electrophilic aromatic substitution on the moderately deactivated bromobenzene ring.
-
-
Add bromobenzene (1.5-2.0 equivalents) dropwise to the mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC or GC-MS analysis indicates the consumption of the starting anhydride.
-
Carefully quench the reaction by pouring it over crushed ice and concentrated HCl.
-
Causality: This step hydrolyzes the aluminum complexes and protonates any aluminum salts, facilitating their removal during the aqueous workup.
-
-
Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude keto-alkene intermediate.
Step 2: Reduction of the Intermediate
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Causality: Catalytic hydrogenation is an effective method for reducing both the carbon-carbon double bond and the ketone to a methylene group in a single pot, although this may require forcing conditions. Alternative multi-step reductions, such as reducing the alkene first and then the ketone (e.g., via Wolff-Kishner or Clemmensen reduction), provide more control.
-
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-Bromophenyl)-3-methylbutanoic acid.
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as heptane or a mixture of ethyl acetate and hexanes.[7] Alternatively, silica gel column chromatography can be employed for high-purity samples.
-
Self-Validating Protocol: The purity of the final product must be validated through a combination of techniques. ¹H NMR spectroscopy should confirm the disappearance of alkene and ketone signals and the appearance of the expected aliphatic signals. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, and melting point analysis can serve as a simple indicator of purity.
Chemical Reactivity and Potential Applications
Reactivity Profile
The molecule possesses two primary reactive sites: the carboxylic acid and the aryl bromide.
-
Carboxylic Acid Group: This functional group can undergo standard transformations, including:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) to form the corresponding ester.
-
Amide Formation: Activation with coupling agents (e.g., DCC, EDC) followed by reaction with an amine to produce amides.
-
Reduction: Reduction to the corresponding primary alcohol, 3-(4-bromophenyl)-3-methylbutan-1-ol, using strong reducing agents like LiAlH₄.
-
-
Aryl Bromide Group: The C-Br bond is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.
-
One report indicates that under acidic conditions (p-toluenesulfonic acid), the compound can react to form a substituted butene, demonstrating reactivity related to the tertiary benzylic position.[6]
-
Utility in Drug Discovery and Materials Science
3-(4-Bromophenyl)-3-methylbutanoic acid serves as a valuable building block for the synthesis of more complex molecules.[2]
-
Scaffold for Medicinal Chemistry: The core structure can be elaborated into lead compounds. The carboxylic acid can be converted into an amide or ester to interact with biological targets, while the aryl bromide allows for diversification to explore structure-activity relationships (SAR). Arylalkanoic acids are known scaffolds for various therapeutic agents, including anti-inflammatory and anticancer drugs.[1][8]
-
Intermediate for Complex Synthesis: Its bifunctional nature makes it a useful intermediate. For instance, the aryl bromide can be transformed into other functional groups (e.g., cyano, amino, or alkyl) before or after modification of the carboxylic acid, providing a strategic route to highly functionalized molecules.
Safety and Handling
Understanding the hazards associated with 3-(4-Bromophenyl)-3-methylbutanoic acid is critical for its safe handling in a laboratory setting.
GHS Hazard Information
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[4][9]
| Hazard Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[10][11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[11][12]
-
Handling: Avoid creating dust.[10][11] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4][11]
Conclusion
3-(4-Bromophenyl)-3-methylbutanoic acid is a structurally distinct synthetic building block with significant potential in medicinal chemistry and organic synthesis. Its key features—a stable gem-dimethyl group, a modifiable carboxylic acid, and a versatile aryl bromide handle—provide a robust platform for the development of novel compounds. While detailed experimental data remains limited in the public domain, its properties and reactivity can be reliably predicted based on fundamental chemical principles. The synthetic and safety protocols outlined in this guide offer a solid foundation for researchers to utilize this compound effectively and safely in their work.
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